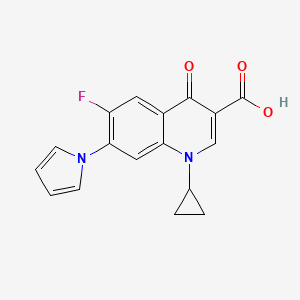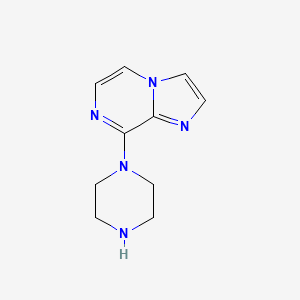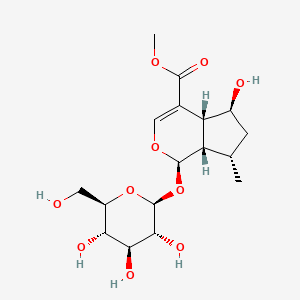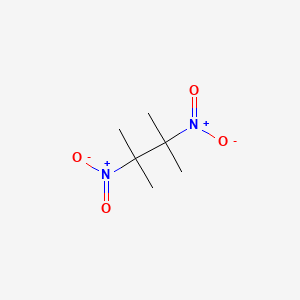
2,3-Dimethyl-2,3-dinitrobutan
Übersicht
Beschreibung
2,3-Dimethyl-2,3-dinitrobutane is a volatile organic compound with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol . It is primarily used as a detection taggant for explosives, allowing for more reliable explosive detection . This compound is known for its high volatility and sensitivity, making it an essential component in the field of explosive detection.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2,3-dinitrobutane has several scientific research applications:
Chemistry: Used as a detection taggant for explosives, aiding in the development of detection technologies.
Biology: Studied for its interactions with biological systems, particularly in the context of explosive detection by trained animals.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of 2,3-Dimethyl-2,3-dinitrobutane is explosives. It is used as a detection taggant for explosives, mostly in the United States .
Mode of Action
2,3-Dimethyl-2,3-dinitrobutane does not interact directly with the explosives. Instead, it acts as a marker or taggant that is added to the explosives. This compound is a volatile organic compound, which means it can evaporate into the air . This property allows it to be detected in the air surrounding the explosive material.
Biochemical Pathways
Its function is based on its physical and chemical properties, particularly its volatility and detectability .
Pharmacokinetics
As a volatile organic compound, it is likely to be rapidly absorbed and distributed in the environment .
Result of Action
The primary result of the action of 2,3-Dimethyl-2,3-dinitrobutane is the detection of explosives. Dogs and specialized ion mobility spectrometers are very sensitive to it and can detect as little as 0.5 parts per billion in the air . Its presence allows for more reliable explosive detection .
Biochemische Analyse
Biochemical Properties
2,3-Dimethyl-2,3-dinitrobutane plays a significant role in biochemical reactions, particularly in the detection of explosives. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interaction between 2,3-Dimethyl-2,3-dinitrobutane and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as glutathione, to form conjugates that are more easily excreted from the body .
Cellular Effects
The effects of 2,3-Dimethyl-2,3-dinitrobutane on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,3-Dimethyl-2,3-dinitrobutane can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in changes in gene expression, leading to the production of proteins involved in detoxification and repair processes . Additionally, 2,3-Dimethyl-2,3-dinitrobutane can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2,3-Dimethyl-2,3-dinitrobutane exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reactive intermediates during its metabolism by cytochrome P450 enzymes. These intermediates can bind covalently to proteins, leading to enzyme inhibition or activation. For instance, the binding of reactive intermediates to enzymes involved in oxidative stress response can result in their activation, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, 2,3-Dimethyl-2,3-dinitrobutane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2,3-Dimethyl-2,3-dinitrobutane can change over time in laboratory settings. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat. The degradation products can have different biochemical properties and may exert different effects on cellular function. Long-term exposure to 2,3-Dimethyl-2,3-dinitrobutane in in vitro and in vivo studies has shown that it can lead to chronic changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-2,3-dinitrobutane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of 2,3-Dimethyl-2,3-dinitrobutane can lead to acute toxicity, characterized by symptoms such as respiratory distress, convulsions, and even death . Additionally, chronic exposure to lower doses can result in long-term effects, such as changes in liver and kidney function, as well as alterations in immune response .
Metabolic Pathways
2,3-Dimethyl-2,3-dinitrobutane is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can then be conjugated with glutathione or other cofactors to form more water-soluble metabolites. These metabolites are then excreted from the body through urine and feces . The metabolism of 2,3-Dimethyl-2,3-dinitrobutane can also affect metabolic flux and the levels of various metabolites, leading to changes in overall metabolic activity .
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-2,3-dinitrobutane within cells and tissues are influenced by its chemical properties. The compound is relatively lipophilic, allowing it to easily cross cell membranes and accumulate in fatty tissues. It is transported within the body through the bloodstream and can be distributed to various organs, including the liver, kidneys, and brain . The interaction of 2,3-Dimethyl-2,3-dinitrobutane with transporters and binding proteins can also affect its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2,3-Dimethyl-2,3-dinitrobutane can influence its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of 2,3-Dimethyl-2,3-dinitrobutane to these compartments can affect its interactions with specific enzymes and proteins, leading to changes in its biochemical activity . Additionally, post-translational modifications and targeting signals can direct 2,3-Dimethyl-2,3-dinitrobutane to specific organelles, further influencing its function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dinitrobutane involves the nitration of 2,3-dimethylbutane. One method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then added to the reaction system at 60 to 90°C with stirring, maintaining the pH between 8 and 10. After the reaction, the mixture is cooled, filtered, and washed to obtain the target product .
Industrial Production Methods
Industrial production of 2,3-Dimethyl-2,3-dinitrobutane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of non-toxic raw materials and mild process conditions makes the industrial production of this compound feasible and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2,3-dinitrobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in the formation of diamines.
Substitution: The nitro groups in 2,3-Dimethyl-2,3-dinitrobutane can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of 2,3-Dimethyl-2,3-dinitrobutane.
Reduction: Diamines formed by the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbutane: A similar compound without nitro groups, used as a reference in various chemical studies.
2,3-Dinitrobutane: Another nitroalkane with different substitution patterns, used in similar applications.
Uniqueness
2,3-Dimethyl-2,3-dinitrobutane is unique due to its dual nitro groups and high volatility, making it an effective detection taggant for explosives. Its ability to be detected at very low concentrations sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2,3-dimethyl-2,3-dinitrobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCLXOREGBLXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063248 | |
| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3964-18-9 | |
| Record name | 2,3-Dimethyl-2,3-dinitrobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2,3-dinitrobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dinitrobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-2,3-dinitrobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DMNB?
A1: The molecular formula of 2,3-Dimethyl-2,3-dinitrobutane is C6H12N2O4, and its molecular weight is 176.17 g/mol.
Q2: What spectroscopic techniques are useful for characterizing DMNB?
A2: Researchers utilize various spectroscopic methods to characterize DMNB, including:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed structural information about the hydrogen and carbon environments in the molecule. [, ]
- Terahertz (THz) Spectroscopy: This technique reveals information about the vibrational modes of DMNB in the solid state, aiding in its identification. []
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is crucial for separating, identifying, and quantifying DMNB, especially in complex mixtures. [, , ]
Q3: What is the solubility of DMNB in common solvents?
A3: DMNB exhibits varying solubility in different solvents. Research has explored its solubility in acetone, acetonitrile, benzene, cyclohexanone, and more, at different temperatures. []
Q4: How stable is DMNB under different environmental conditions?
A4: DMNB is known to sublime at room temperature. [] Its stability in various matrices, such as plastic explosives, is crucial for its effectiveness as a taggant. Research has investigated its depletion rate from these materials. []
Q5: Is DMNB known to participate in any catalytic reactions?
A5: While DMNB is primarily known as a taggant, research has explored its synthesis through oxidative coupling reactions using catalysts like modified titanium silicalite (TS-1). [, ]
Q6: Have computational methods been applied to study DMNB?
A6: Yes, computational chemistry plays a significant role in understanding DMNB:
- Density Functional Theory (DFT): DFT calculations have been instrumental in assigning vibrational modes observed in THz spectra and understanding the intermolecular interactions of DMNB. [, ]
- Molecular Modeling: This has been used to study DMNB's interactions with sensing materials, aiding in the development of sensitive detection methods. [, , ]
Q7: What are the known toxicological properties of DMNB?
A7: Research on the absorption, distribution, metabolism, and excretion (ADME) of DMNB in rats has provided insights into its potential toxicity. Studies indicate slow absorption, prolonged residency within the body, and distribution to fatty and glandular tissues. []
Q8: What are the common analytical techniques used to detect DMNB?
A8: A variety of analytical methods are employed for DMNB detection, including:
- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive technique is widely used for quantifying DMNB in vapor samples. []
- Voltammetry: Electrochemical methods, particularly voltammetry, offer sensitive and rapid detection of DMNB. []
- Ion Mobility Spectrometry (IMS): IMS, often coupled with Solid Phase Microextraction (SPME), is a field-portable technique used for rapid screening of DMNB and other explosives. [, , ]
- Fluorescence Quenching: Fluorescent materials that exhibit quenching upon interaction with DMNB have been explored for sensing applications. [, , , , , , , , ]
Q9: Are there any alternative taggants to DMNB?
A9: Yes, researchers and regulatory bodies continuously explore alternative taggants. These alternatives aim to balance detection efficacy, safety, and environmental concerns. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


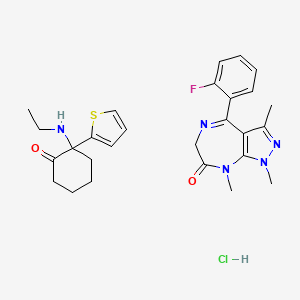
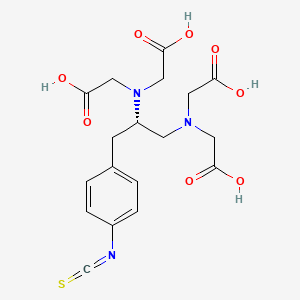
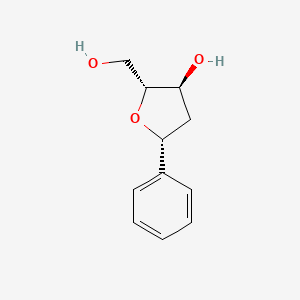
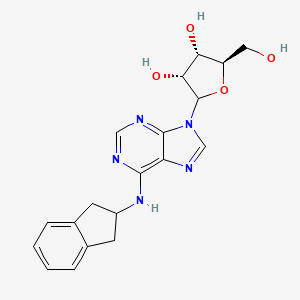
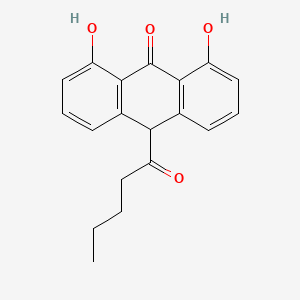
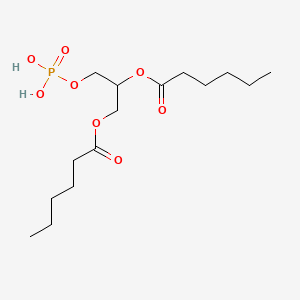
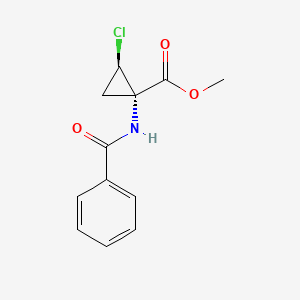
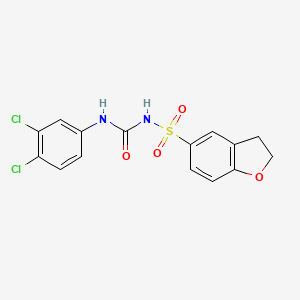
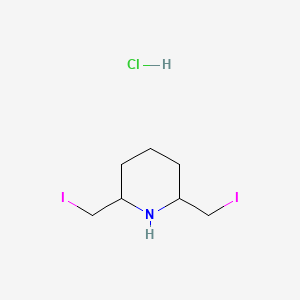
![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)
ethanoic acid](/img/structure/B1209647.png)
